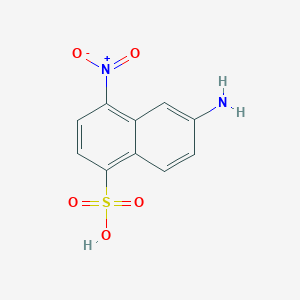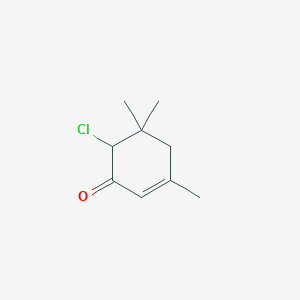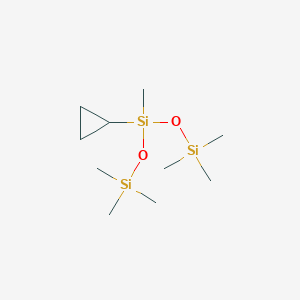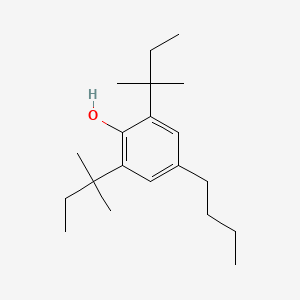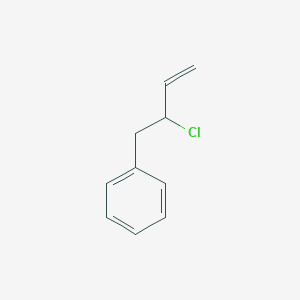
Benzene, (2-chloro-3-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-chloro-3-butenyl)-: is an organic compound that features a benzene ring substituted with a 2-chloro-3-butenyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chloro-3-butenyl)- typically involves the electrophilic aromatic substitution of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of Benzene, (2-chloro-3-butenyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (2-chloro-3-butenyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (2-chloro-3-butenyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine: The compound is studied for its potential biological activity, including its interactions with biological macromolecules and its potential use in drug development.
Industry: In the industrial sector, Benzene, (2-chloro-3-butenyl)- is used in the manufacture of polymers, resins, and other materials that require specific aromatic properties .
Wirkmechanismus
The mechanism of action of Benzene, (2-chloro-3-butenyl)- involves its interaction with various molecular targets. The electrophilic nature of the 2-chloro-3-butenyl group allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can affect various biochemical pathways, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Chlorobenzene: A benzene ring with a single chlorine substituent.
Benzyl chloride: A benzene ring with a chloromethyl group.
Styrene: A benzene ring with a vinyl group.
By understanding the properties and applications of Benzene, (2-chloro-3-butenyl)-, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
91434-16-1 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
2-chlorobut-3-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI-Schlüssel |
KOSQRHDWTCQOHL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)
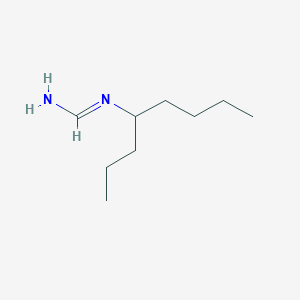
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
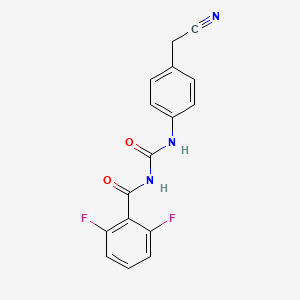
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
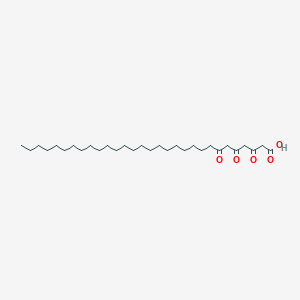
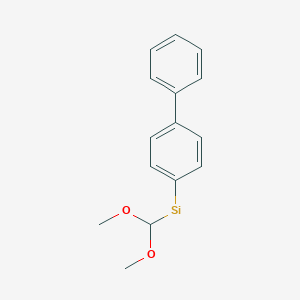
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
